2',3'-Dihydrospiro[azetidine-3,1'-indene]
Description
Significance of Spirocyclic Heterocycles in Contemporary Organic and Medicinal Chemistry Research
Spirocyclic heterocycles represent a privileged class of compounds in modern organic and medicinal chemistry. nih.govnih.govtaylorandfrancis.comnih.gov Their defining feature is a single atom, known as the spiro atom, that is a shared member of two distinct rings. taylorandfrancis.comnih.gov This unique structural arrangement imparts a rigid, three-dimensional geometry, which is a significant departure from the often flat, planar structures of many traditional aromatic compounds. researchgate.netenamine.net
The growing interest in these scaffolds stems from several key advantages in drug discovery. nih.govacs.org The conformational rigidity of spirocycles can lead to a lower entropy penalty upon binding to a biological target, potentially increasing binding affinity and potency. nih.govenamine.net This three-dimensionality allows for precise spatial orientation of functional groups, enabling chemists to explore novel chemical space and design molecules with improved selectivity and pharmacological profiles. nih.govenamine.net Consequently, incorporating a spirocyclic moiety can enhance a drug candidate's potency, selectivity, stability, and pharmacokinetic properties. nih.govacs.org The novelty of these structures is also valuable, offering opportunities to create new intellectual property. nih.gov In recent years, there has been a significant increase in research and patents related to the synthesis of spirocyclic compounds. researchgate.net
Fundamental Overview of Azetidine (B1206935) and Indene (B144670) Ring Systems in Chemical Synthesis
The 2',3'-Dihydrospiro[azetidine-3,1'-indene] scaffold is constructed from two key heterocyclic and carbocyclic systems: azetidine and indene.
Azetidine: Azetidine is a four-membered, nitrogen-containing saturated heterocycle. rsc.orgmagtech.com.cn Its structure is characterized by significant ring strain (approximately 25.4 kcal/mol), which is less than the highly reactive aziridine (B145994) ring but substantially more than the unreactive five-membered pyrrolidine (B122466) ring. rsc.orgrsc.org This intermediate reactivity makes azetidine both reasonably stable for handling and susceptible to unique ring-opening reactions under specific conditions. rsc.orgnih.gov The azetidine ring is a valuable building block in medicinal chemistry, recognized for its ability to introduce conformational rigidity and a basic nitrogen atom into a molecule. enamine.netnih.govnih.gov Despite historical difficulties in their synthesis, recent advancements have made azetidine-containing building blocks more accessible for drug design. enamine.netnih.gov
| Property | Description | Source(s) |
| Structure | Four-membered saturated nitrogen-containing heterocycle. | rsc.orgmagtech.com.cn |
| Ring Strain | ~25.4 kcal/mol, intermediate between aziridine and pyrrolidine. | rsc.org |
| Reactivity | More stable than aziridines but can undergo strain-driven reactions. | rsc.orgrsc.orgnih.gov |
| Utility | A rigid scaffold and source of a basic nitrogen in medicinal chemistry. | enamine.netnih.govnih.gov |
Indene: Indene is a polycyclic aromatic hydrocarbon with the chemical formula C₉H₈, consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring. wikipedia.org Substituted indene derivatives are important structural motifs in many biologically active molecules and natural products. wikipedia.orgtandfonline.com The indene ring system can be synthesized through various methods, including the cyclization of substituted butadienes, ring-closing metathesis, and transition metal-catalyzed carboannulations. organic-chemistry.orgacs.org A common precursor for the synthesis of indene derivatives is indanone, a polycyclic ketone composed of a benzene ring fused to a cyclopentanone (B42830) ring. rsc.orgorganic-chemistry.orgnih.govwikipedia.org The reactivity of indene allows for further functionalization, making it a versatile component in organic synthesis. wikipedia.orgacs.org
| Property | Description | Source(s) |
| Structure | Polycyclic aromatic hydrocarbon (benzene ring fused to a cyclopentene ring). | wikipedia.org |
| Formula | C₉H₈. | wikipedia.org |
| Significance | A core structure in many biologically active compounds and natural products. | wikipedia.orgtandfonline.com |
| Synthesis | Can be prepared from precursors like indanone via various cyclization strategies. | acs.orgrsc.orgnih.gov |
Unique Structural Features and Conformational Aspects of Spiro[azetidine-indene] Frameworks
The fusion of an azetidine ring and an indene ring at a single spiro carbon atom creates the 2',3'-Dihydrospiro[azetidine-3,1'-indene] framework, a scaffold with distinctive structural and conformational properties. The spiro junction forces the two ring systems into roughly perpendicular planes, resulting in a well-defined, rigid three-dimensional structure. technologynetworks.com
This spatial arrangement has several important implications for molecular design:
Conformational Restriction: The rigid framework significantly limits the conformational flexibility of the molecule. enamine.net This pre-organization can be advantageous for binding to specific biological targets.
Vectorial Diversity: The perpendicular orientation of the rings allows substituents to project into distinct regions of space, providing a powerful tool for exploring structure-activity relationships. enamine.netnih.gov
Novelty: Spiro[azetidine-indene] and related scaffolds like spiro[azetidine-oxindole] are considered understudied motifs, offering attractive scaffolds for medicinal chemistry. nih.govacs.org
Historical Context of Spirocyclic Azetidine Derivative Synthesis and Utility
The synthesis of azetidines and their spirocyclic derivatives has historically been challenging. nih.gov Early methods often required lengthy synthetic sequences. researchgate.net A foundational method for creating the related azetidin-2-one (B1220530) (β-lactam) ring is the Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, which became crucial for the laboratory synthesis of penicillin derivatives. nih.govrsc.org This reaction remains a common method for preparing β-lactams, including spiro-β-lactams. rsc.org
In recent decades, significant progress has been made in developing more efficient and sophisticated strategies for constructing spirocyclic azetidines. researchgate.netrsc.org These modern methods include:
Intramolecular Cyclizations: Palladium-catalyzed intramolecular C-H amination and other ring-closing reactions have provided new routes to functionalized azetidines. rsc.org
Strain-Release Driven Synthesis: Innovative methods that exploit the strain of precursor molecules, such as azabicyclo[1.1.0]butyl ketones, have been developed to rapidly access a diverse library of spiro-azetidines. thieme-connect.com
Catalytic Asymmetric Synthesis: The development of enantioselective methods, such as copper-catalyzed cascade reactions and phase-transfer catalysis, has enabled the synthesis of chiral spiro[azetidine-indoline] and spiro[azetidine-oxindole] scaffolds with high enantioselectivity. nih.govacs.orgnih.govresearchgate.net These breakthroughs are critical for producing enantiopure compounds for pharmacological evaluation.
These advancements have transformed spirocyclic azetidines from synthetic curiosities into accessible and highly valuable building blocks for drug discovery programs. nih.govtechnologynetworks.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13N |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
spiro[1,2-dihydroindene-3,3'-azetidine] |
InChI |
InChI=1S/C11H13N/c1-2-4-10-9(3-1)5-6-11(10)7-12-8-11/h1-4,12H,5-8H2 |
InChI Key |
IJDQUOHTJAVZMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC2)C3=CC=CC=C31 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 2 ,3 Dihydrospiro Azetidine 3,1 Indene Scaffolds
Elucidation of Fundamental Reaction Pathways
The formation of the spiro[azetidine-3,1'-indene] core can proceed through various fundamental pathways, the nature of which is often dictated by the specific reactants and conditions employed. Investigations have centered on distinguishing between radical, concerted, and stepwise ionic processes.
Radical-Mediated Processes and Diradical Intermediates
While ionic pathways, particularly those involving cycloadditions, are more commonly documented for the synthesis of spiro-azetidines, the potential for radical-mediated mechanisms has also been considered. In cycloaddition reactions, competition between a concerted mechanism and a stepwise pathway involving diradical intermediates is a known phenomenon. nih.gov Computational studies on dehydro-Diels-Alder reactions, for instance, have explored both concerted and stepwise diradical routes. nih.gov
The character of the reactants can influence the favorability of a diradical pathway. For example, the reaction of a 1,3-dipole with a highly reactive, antiaromatic dipolarophile like cyclobutadiene (B73232) is suggested to be a borderline case where a stepwise diradical process can compete with the concerted cycloaddition. nih.gov However, for most common cycloadditions leading to five-membered heterocycles, the concerted pathway is generally considered to be significantly lower in energy. nih.gov In the context of forming the azetidine (B1206935) ring, which is a four-membered ring, [2+2] cycloadditions are thermally forbidden under Woodward-Hoffmann rules for a concerted process, making a stepwise mechanism via a diradical or zwitterionic intermediate more likely. researchgate.net
Concerted vs. Stepwise Cycloaddition Mechanisms
A central theme in the mechanistic elucidation of spirocycle formation is the distinction between concerted and stepwise cycloaddition pathways. researchgate.net The [3+2] cycloaddition, a key reaction for building the pyrrolidine (B122466) ring found in many spiro-indoline systems (structurally related to spiro-azetidines), is a prime example. wikipedia.orgnih.gov
According to the Woodward-Hoffmann rules, the 1,3-dipolar cycloaddition is a thermally allowed, suprafacial-suprafacial six-electron process. wikipedia.org It is generally regarded as a concerted reaction, where the two new carbon-carbon bonds form simultaneously, albeit potentially asynchronously. wikipedia.org This concerted model is often favored energetically. nih.gov For example, in many 1,3-dipolar cycloadditions, the concerted path is calculated to be significantly preferred over a stepwise diradical alternative. nih.gov
However, the possibility of a stepwise mechanism, proceeding through a distinct intermediate, cannot be dismissed and is highly dependent on the nature of the dipole and the dipolarophile. wikipedia.org Computational studies on various cycloadditions have shown that the energy difference between the concerted and stepwise pathways can sometimes be small, suggesting competing mechanisms might be at play. nih.gov The presence of acyclic byproducts in some cycloaddition reactions has been interpreted as evidence for a stepwise mechanism involving a zwitterionic intermediate. nih.gov Ultimately, whether the reaction proceeds concertedly or stepwise is a nuanced issue, with some reactions existing on a mechanistic borderline. nih.gov
Table 1: Comparison of Concerted and Stepwise Cycloaddition Mechanisms
| Feature | Concerted Mechanism | Stepwise Mechanism |
| Bond Formation | Simultaneous (though may be asynchronous) | Sequential, with formation of an intermediate |
| Intermediate | None (only a transition state) | Diradical or Zwitterionic |
| Pericyclic Rules | Typically allowed (e.g., [4π+2π]) | Not subject to the same symmetry rules |
| Energetics | Often the lower energy pathway | Can be competitive, especially with reactive species |
| Evidence | Stereospecificity of products | Observation of intermediates, formation of acyclic byproducts |
Role of Zwitterionic and Azomethine Ylide Intermediates
Stepwise mechanisms for the formation of the spiro[azetidine-3,1'-indene] scaffold frequently invoke the involvement of zwitterionic and azomethine ylide intermediates.
The Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine to form a β-lactam (an azetidin-2-one) is a classic example that proceeds through a zwitterionic intermediate. The first step is a nucleophilic attack of the imine on the ketene, forming a zwitterion, which then undergoes cyclization to yield the four-membered azetidine ring. nih.gov This method has been successfully applied to the synthesis of 1,3-diaryl-spiro[azetidine-2,3′-indoline]-2′,4-diones. nih.govrsc.org
Azomethine ylides are nitrogen-based 1,3-dipoles that are exceptionally useful for constructing five-membered nitrogen heterocycles like pyrrolidines via [3+2] cycloaddition reactions. wikipedia.orgnih.govnih.gov These ylides are often generated in situ. A common method involves the condensation of an α-amino acid (like sarcosine) with a carbonyl compound, such as isatin (B1672199) or its derivatives (precursors to the indoline (B122111) portion of the spirocycle). nih.govnih.goviaea.org The resulting azomethine ylide then reacts with a dipolarophile. nih.govnih.gov The cycloaddition is typically regioselective and can be highly stereoselective. nih.govwhiterose.ac.uk DFT studies have been used to analyze the electronic structures of the spiro compounds formed from these reactions. iaea.org While azomethine ylides are key to forming spiro-pyrrolidines, the underlying principles of generating charged intermediates are relevant to understanding stepwise pathways toward related spiro-azetidines. Computational studies have explored the formation of zwitterionic intermediates in [3+2] cycloadditions, noting that while their formation can be possible, it may not always be the most favorable kinetic or thermodynamic pathway. nih.govmdpi.com
Mechanistic Role of Catalysts in Spirocycle Formation
Catalysts play a crucial role in controlling the efficiency and stereoselectivity of reactions that form the spiro[azetidine-3,1'-indene] framework. Both transition metals and organocatalysts are employed, and their mechanisms are a subject of detailed investigation.
Ligand Effects in Transition Metal Catalysis
Transition metal catalysis is a powerful tool for constructing complex molecular architectures. In the synthesis of spiro[azetidine-indolines], copper(I) catalysts have been used to facilitate asymmetric cascade reactions. For example, a Cu(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction has been developed to produce chiral spiro[azetidine-3,3'-indoline]-2,2'-diones. nih.gov This process involves an organocopper(I) intermediate. nih.gov The ligands attached to the metal center are critical for inducing enantioselectivity, creating a chiral environment that directs the approach of the reacting substrates.
In a different approach, titanium(IV)-mediated reactions of oxime ethers with Grignard reagents or terminal olefins have been shown to produce spirocyclic NH-azetidines. nih.gov The proposed mechanism is a Kulinkovich-type reaction, where a titanacyclopropane intermediate is formed. This intermediate acts as a 1,2-aliphatic dianion equivalent, which then inserts into the oxime ether to form the azetidine ring. nih.gov The nature of the ligands on the titanium center influences the formation and reactivity of the key titanacyclopropane intermediate, thereby guiding the course of the reaction.
Substrate-Catalyst Interactions in Organocatalysis
Organocatalysis offers a metal-free alternative for the asymmetric synthesis of spirocycles. Chiral Brønsted acids, such as binaphthol-derived phosphoric acids, are effective catalysts for reactions like the aza-ene-type reaction, which can be used to form precursors to complex amines. organic-chemistry.orgelsevierpure.com Mechanistic proposals suggest that the catalyst engages in dual hydrogen-bonding interactions with the substrate. organic-chemistry.org For instance, in the reaction of an N-benzoylimine, the phosphoric acid can activate the imine for nucleophilic attack. These non-covalent interactions are key to achieving high enantioselectivity, even at very low catalyst loadings. organic-chemistry.orgelsevierpure.com
The interaction between the catalyst and substrate can be complex, sometimes involving π-stacking between the substrate and aryl groups on the catalyst, in addition to hydrogen bonding. nih.gov In some cases, the organocatalyst, such as a tertiary amine, functions by deprotonating one of the substrates to generate a reactive enolate intermediate, while the protonated catalyst then interacts with the other substrate to direct its approach. researchgate.net The specific structure of the organocatalyst, including the nature of its acidic and basic sites, is finely tuned to maximize these substrate-catalyst interactions and achieve high stereocontrol in the formation of spiroindane derivatives. researchgate.net
Table 2: Proposed Substrate-Catalyst Interactions in Organocatalysis
| Catalyst Type | Proposed Interaction Mechanism | Key Interactions | Relevant Reaction |
| Chiral Phosphoric Acid | Dual hydrogen-bonding activation of electrophile (e.g., imine) | Hydrogen bonds, π-stacking | Aza-Ene-Type Reaction organic-chemistry.org |
| Tertiary Amine | Deprotonation of pronucleophile and H-bonding to electrophile | Ionic bond (enolate-ammonium), Hydrogen bonds | Michael/Michael Cascade researchgate.net |
| Diaminomethylenemalononitrile | Brønsted base/acid catalysis | Deprotonation of pronucleophile, H-bonding to electrophile | Michael/Michael Cascade researchgate.net |
Energy Transfer and Electron Transfer Processes in Photochemistry
The photochemical formation of the 2',3'-dihydrospiro[azetidine-3,1'-indene] scaffold, typically via an aza Paternò-Büchi reaction, is a complex process governed by the principles of energy and electron transfer. This [2+2] photocycloaddition between an imine and the indene (B144670) double bond can proceed through different excited states, and the specific pathway is often dictated by the nature of the reactants and the reaction conditions.
In many instances, the reaction is initiated by the photoexcitation of a sensitizer (B1316253), which then transfers its triplet energy to one of the reactants. rsc.org For the reaction to be efficient, the triplet energy (ET) of the sensitizer must be greater than that of the substrate, allowing for an exergonic energy transfer process. rsc.org This triplet energy transfer is a Dexter-type mechanism, a short-range interaction that involves a simultaneous two-electron exchange between the sensitizer and the substrate. rsc.org This approach is advantageous as it allows for the population of the triplet state of the imine even if its own intersystem crossing is inefficient. rsc.org Furthermore, photosensitizers often absorb light at longer, more accessible wavelengths. rsc.org
Once the imine is in its triplet excited state, it can react with the ground-state indene. Computational studies on related aza-Paternò-Büchi reactions suggest that the reaction often proceeds through a diradical pathway. researchgate.net In some cases, the mechanism may involve an initial C-N bond formation, which precedes the C-C bond formation to close the four-membered azetidine ring. researchgate.net
Alternatively, some photochemical syntheses of azetidines proceed via the excitation of the alkene component. wikipedia.org For instance, an intramolecular aza Paternò-Büchi reaction has been realized by the sensitized irradiation of a molecule containing both an enamide and an imine functionality, leading to the azetidine product in good yield and high selectivity. nih.gov The reaction proceeds via triplet energy transfer, and detailed photophysical and kinetic studies have been instrumental in elucidating the reactivity of the enamide in this process. nih.govresearchgate.net
Influence of Structural Modifications and Substituents on Reaction Mechanism and Selectivity
The outcome of reactions forming the 2',3'-dihydrospiro[azetidine-3,1'-indene] scaffold, particularly in terms of reaction mechanism and stereoselectivity, is profoundly influenced by structural modifications and the nature of substituents on both the azetidine and indene moieties.
Electronic and Steric Effects of Substituents
The electronic nature of substituents on both the imine and the indene can dictate the feasibility and pathway of the photocycloaddition. For instance, in the Paternò-Büchi reaction of substituted uracils with benzophenones, the efficiency of the reaction is strongly dependent on the methyl substituents at the C5-C6 double bond of the uracil. nih.gov This has been attributed to the hyperconjugation effect of the methyl groups, which influences the stability of the intermediary triplet 1,4-biradicals and the nucleophilicity of the carbon atoms in the double bond. nih.gov
In the context of the aza Paternò-Büchi reaction, the presence of electron-donating or electron-withdrawing groups on the aryl ring of N-arylimines can significantly impact the reaction. For example, in the photosensitized [4+2]-cycloaddition of N-sulfonylimines, both electron-donating and electron-withdrawing groups on the alkenylarene partner were well-tolerated, affording products in high yield and diastereoselectivity. nih.gov Steric hindrance also plays a crucial role. For instance, while various substituents on the alkenylarene were compatible, a bulky cyclohexyl group at the β-position prevented the reaction from occurring. nih.gov
In non-photochemical syntheses, such as the Staudinger reaction to form spiro[azetidine-2,3'-indoline]-2',4-diones, substituent effects are also pronounced. The diastereoselectivity of this reaction can be reversed by changing the reaction conditions, and the nature of the substituents on the starting aniline (B41778) influences the outcome.
The table below illustrates the impact of substituents on the diastereomeric ratio in the synthesis of spiro[azetidine-2,3'-indoline]-2',4-diones via the Staudinger reaction, a close structural analog to the target scaffold.
Table 1: Influence of Substituents on Diastereoselectivity in a Staudinger Reaction
| Entry | Substituent on Aniline | Diastereomeric Ratio (cis:trans) |
|---|---|---|
| 1 | H | 70:30 |
| 2 | 4-Me | 75:25 |
| 3 | 4-OMe | 80:20 |
| 4 | 4-Cl | 65:35 |
This data, while from a non-photochemical reaction, underscores the principle that electronic perturbations from substituents can significantly influence the stereochemical course of the reaction.
Regioselectivity and Diastereoselectivity Determinants
The regioselectivity of the aza Paternò-Büchi reaction is a critical aspect, determining which of the two possible regioisomers is formed. In the reaction of 1-acetylisatin (B1195845) with enol ethers, the regioselectivity is governed by the formation of the most stable 1,4-diradical intermediate. rsc.org This generally leads to head-to-head products with cyclic 1,3-dienes and head-to-tail products with acyclic monoalkenes. rsc.org
In the context of the 2',3'-dihydrospiro[azetidine-3,1'-indene] system, the reaction of an imine with the indene double bond can theoretically lead to two regioisomers. Computational studies on related systems have shown that matching the frontier molecular orbital energies of the alkene and the imine can lead to successful visible light-mediated aza Paternò-Büchi reactions through triplet energy transfer. nih.gov The competition between the desired [2+2] cycloaddition and alkene dimerization is a key factor, and matching the frontier orbital energies can lower the transition state energy for the desired reaction. nih.gov
Diastereoselectivity, which determines the relative stereochemistry of the newly formed chiral centers, is often controlled by steric and conformational factors in the intermediate diradical. In the photocycloaddition of 1-acetylisatin with enol ethers, the thermodynamically less stable syn-spirooxetanes are favored. rsc.org This is rationalized by considering the sterically more favorable conformations of the 1,4-diradical that are suitable for efficient intersystem crossing and C-C bond formation. rsc.org
For the synthesis of spiro[azetidine-3,3'-indoline]-2,2'-diones via a copper-catalyzed cascade reaction, high enantioselectivity was achieved, indicating that the catalyst plays a crucial role in controlling the facial selectivity of the cyclization. nih.gov In photosensitized reactions, the formation of a hydrogen-bonded complex between the substrate and a chiral sensitizer can lead to high enantioselectivity in the aza Paternò-Büchi reaction. nih.gov
The following table presents data on the diastereoselectivity of a photosensitized [2+2] cycloaddition of N-sulfonylimines with various alkenes, which serves as a model for understanding the factors that could influence the diastereoselectivity in the formation of the spiro[azetidine-3,1'-indene] scaffold.
Table 2: Diastereoselectivity in Photosensitized [2+2] Cycloaddition
| Entry | Alkene | Diastereomeric Ratio (dr) |
|---|---|---|
| 1 | Styrene | >20:1 |
| 2 | 4-Methylstyrene | >20:1 |
| 3 | 4-Chlorostyrene | >20:1 |
| 4 | Indene | >20:1 |
This data highlights that high diastereoselectivity can be achieved in these photocycloadditions, likely due to significant differentiation between the diastereomeric transition states. nih.gov
Theoretical and Computational Studies on 2 ,3 Dihydrospiro Azetidine 3,1 Indene Systems
Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., DFT)
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of organic reactions. It allows for a detailed examination of the potential energy surface, helping to rationalize stereochemical outcomes and reaction pathways. nih.gov For the synthesis of spiro heterocycles, DFT calculations can explain the high regio- and diastereoselectivity observed in many reactions. nih.govresearchgate.net
These computational approaches are not limited to confirming experimental observations; they can also be used in a predictive capacity. By tracing reaction paths in reverse, from a target molecule to its potential starting materials, quantum chemical methods can help enumerate reactant candidates and potentially discover new synthetic routes. nih.gov
A key application of quantum chemical calculations is the determination of transition state (TS) geometries and their associated energy barriers. This information is crucial for understanding reaction kinetics and selectivity. For instance, in the formation of azetidine (B1206935) rings, calculations can predict whether a reaction proceeds via a four-membered or a thermodynamically more favorable five-membered ring, demonstrating the principle of kinetic versus thermodynamic control. researchgate.net
Studies on the synthesis of related alkaloid-type azetidines have successfully used DFT to model ring-closure steps. researchgate.net These models can identify the transition states for various possible routes and calculate the activation energies, confirming that the formation of the strained four-membered ring can be the kinetically favored pathway under specific conditions. researchgate.net Similarly, in the Staudinger reaction to form spiro[azetidine-2,3′-indoline]-2′,4-diones, a close analog, the diastereoselectivity can be rationalized by analyzing the energetics of different reaction pathways. nih.govrsc.org
Table 1: Example of Calculated Thermodynamic Data for Azetidine vs. Pyrrolidine (B122466) Formation
| Product | Relative Enthalpy (kJ/mol) | Relative Gibbs Free Energy (kJ/mol) |
| Azetidine | -245.1 | -73.6 |
| Pyrrolidine | -205.9 | -31.8 |
This table is illustrative, based on data for a related system, showing the thermodynamic preference for the five-membered ring, while kinetic control can lead to the four-membered azetidine ring. researchgate.net
Beyond reaction energetics, DFT provides a wealth of information about the electronic properties of molecules. Analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding chemical reactivity. nih.gov The energy and localization of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack.
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for molecular activity; a smaller gap generally implies higher reactivity. mdpi.com Other calculated descriptors, such as the Molecular Electrostatic Potential (MEP), electronegativity, and hardness, offer further insights. nih.govmdpi.com The MEP map, for example, visually identifies the electron-rich and electron-poor regions of a molecule, highlighting sites prone to electrostatic interactions. nih.gov These computational analyses are vital for exploring the structure and reactivity of complex scaffolds like spiro-azetidines. nih.govrsc.org
Table 2: Key Quantum Chemical Reactivity Descriptors
| Descriptor | Definition | Significance in Reactivity |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher energy suggests greater reactivity. mdpi.com |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower energy suggests greater reactivity. mdpi.com |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. mdpi.com |
| Electronegativity (χ) | The ability of an atom or molecule to attract electrons. | Influences the polarity of bonds and interaction sites. mdpi.com |
| Molecular Electrostatic Potential (MEP) | Represents the 3D charge distribution of a molecule. | Predicts sites for nucleophilic and electrophilic attack. nih.gov |
Molecular Modeling and Dynamics Simulations for Conformational Analysis
The three-dimensional structure of a molecule dictates its physical, chemical, and biological properties. Spirocyclic systems like 2',3'-Dihydrospiro[azetidine-3,1'-indene] possess a rigid core but can have flexible substituents, leading to a complex conformational landscape. rsc.orgmdpi.com Molecular modeling and dynamics simulations are essential for exploring these different spatial arrangements.
Studies on related complex molecules show that the conformational landscape can be significantly altered by the environment, such as the transition from the gas phase to an aqueous solution. mdpi.com A conformer that is most stable in the gas phase may not be the most stable in a solvent. mdpi.com Therefore, accurate modeling must account for solvent effects, often using a polarizable continuum model (PCM). nih.gov For derivatives of the spiro[azetidine-3,1'-indene] scaffold, understanding the preferred conformation is the first step toward predicting how they will interact with biological targets. nih.gov
Quantum chemical calculations are highly effective at predicting various spectroscopic properties, providing a powerful tool for structure verification and interpretation of experimental data. mdpi.comrsc.org By calculating properties for a proposed structure and comparing them to experimental spectra, one can confirm its identity.
Theoretical calculations can accurately predict:
NMR Spectra: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. mdpi.comumich.eduresearchgate.net The results are often in good agreement with experimental values. umich.edu
Vibrational Spectra: The vibrational frequencies and intensities for Infrared (IR) and Raman spectroscopy can be computed. mdpi.com This helps in the assignment of experimental spectral bands to specific vibrational modes of the molecule. umich.eduresearchgate.net
Electronic Spectra: Time-dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis), providing information about electronic transitions between molecular orbitals. umich.edumdpi.com
These predictive capabilities are invaluable, especially for novel compounds where full experimental characterization may be challenging. mdpi.com
Computational Approaches to Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR)
A primary goal in medicinal chemistry is to understand how a molecule's structure relates to its biological activity (SAR) or physical properties (SPR). Computational methods are central to establishing these relationships for new chemical entities, including spiro[azetidine-3,1'-indene] derivatives. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate variations in molecular structure with changes in biological activity. nih.govnih.gov A 3D-QSAR study on related spiro derivatives, for instance, successfully created a reliable model that linked steric and electrostatic fields to dihydrofolate reductase (DHFR) inhibitory activity. nih.gov Such models can identify key molecular descriptors—like electronegativity, solubility, or specific structural features—that are critical for activity. nih.gov
Furthermore, computational approaches extend to predicting pharmacokinetic properties through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. nih.govnih.gov Molecular docking simulations can predict the binding mode and affinity of a ligand to a biological target, such as a protein active site. nih.govnih.gov For example, docking studies on spiro[azetidine-2,3′-indoline]-2′,4-diones identified which stereoisomers could bind effectively to the MDM2 protein, a target in cancer therapy. nih.gov These computational strategies are essential for rationally designing new, more potent, and safer therapeutic agents based on the spiro-azetidine scaffold. nih.gov
Lack of Publicly Available Research on Theoretical and Computational Studies of 2',3'-Dihydrospiro[azetidine-3,1'-indene]
Despite a comprehensive search of scientific literature and chemical databases, no specific theoretical and computational studies focusing on the chemical compound 2',3'-Dihydrospiro[azetidine-3,1'-indene] were found.
The requested article, which was to be structured around detailed research findings on this specific molecule, cannot be generated due to the absence of published data in the public domain regarding its ligand-target docking, molecular dynamics, pharmacophore modeling, and virtual screening.
Computational chemistry techniques such as ligand-target docking and molecular dynamics are powerful tools for predicting the interaction of a molecule with a biological target at an atomic level. researchgate.netnih.gov Ligand-target docking predicts the preferred orientation of a molecule when bound to a receptor, while molecular dynamics simulations provide insights into the stability of the ligand-receptor complex over time. researchgate.net
Pharmacophore modeling and virtual screening are essential methods in modern drug discovery. nih.govnih.gov Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. nih.gov This model can then be used as a filter in virtual screening to search large compound libraries for molecules with similar features that are likely to be active. nih.govnih.gov
While these computational methods are widely applied to various chemical scaffolds, including other spirocyclic systems and azetidine-containing compounds, there is no evidence of their application to 2',3'-Dihydrospiro[azetidine-3,1'-indene] in the accessible scientific literature. The search included scholarly databases, chemical repositories, and academic journals, none of which contained specific studies on the theoretical and computational properties of this particular compound.
Therefore, the detailed analysis and data tables requested for the sections on Ligand-Target Docking, Molecular Dynamics for Interaction Analysis, Pharmacophore Modeling, and Virtual Screening for Structural Design for 2',3'-Dihydrospiro[azetidine-3,1'-indene] cannot be provided.
Exploration of Biological Activities and Molecular Interactions of 2 ,3 Dihydrospiro Azetidine 3,1 Indene Analogues
Investigation of Molecular Target Engagement Mechanisms
The biological effects of small molecules are underpinned by their direct interactions with macromolecular targets such as receptors and enzymes. Understanding these engagement mechanisms at a molecular level is crucial for the rational design of more effective and selective therapeutic agents.
Receptor Binding Affinity and Selectivity Studies
While specific receptor binding data for 2',3'-dihydrospiro[azetidine-3,1'-indene] analogues are not extensively available in the public domain, studies on related spirocyclic structures provide insights into their potential as receptor ligands. For instance, spirocyclic piperidine-azetidine derivatives have been identified as inverse agonists of the ghrelin receptor, a G-protein coupled receptor (GPCR) involved in metabolism. nih.gov Furthermore, spiro[pyrrolidine-3,3′-oxindoles] and their indoline (B122111) counterparts have been investigated as ligands for the 5-HT6 serotonin (B10506) receptor, another important GPCR target. nih.govresearchgate.net
Research into spiro[ frontiersin.orgbenzopyran-1,1′-cyclohexanes] has demonstrated high affinity for sigma (σ) receptors, with Ki values in the low nanomolar range for the σ1 receptor. nih.gov These findings suggest that the spirocyclic framework can be effectively tailored to achieve high affinity and selectivity for specific receptor subtypes. The precise orientation of pharmacophoric elements, such as basic amino moieties and hydrophobic regions, is critical for potent receptor binding. nih.gov
Table 1: Representative Receptor Binding Affinities of Spirocyclic Analogues
| Compound Class | Receptor Target | Binding Affinity (Ki) | Reference |
| Spirocyclic piperidine-azetidines | Ghrelin Receptor | Potent Inverse Agonists | nih.gov |
| Spiro[pyrrolidine-3,3′-oxindoles] | 5-HT6 Receptor | Micromolar Inhibition | nih.gov |
| Spiro[ frontiersin.orgbenzopyran-1,1′-cyclohexanes] | σ1 Receptor | 5.4 nM - 15 nM | nih.gov |
This table presents data for structurally related spirocyclic compounds to illustrate the potential of the general scaffold, as specific data for 2',3'-Dihydrospiro[azetidine-3,1'-indene] analogues is limited.
Enzyme Inhibition Kinetics and Mechanism of Action
The β-lactam ring, a key feature of many spiro-azetidine structures, is a well-known pharmacophore responsible for the activity of penicillin and cephalosporin (B10832234) antibiotics. nih.govrsc.org These antibiotics function by inhibiting bacterial transpeptidases, enzymes crucial for cell wall synthesis. youtube.com The strained four-membered ring of the β-lactam is susceptible to nucleophilic attack by a serine residue in the active site of the transpeptidase, leading to irreversible acylation and inactivation of the enzyme. youtube.com
Analogues of spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione have been noted for their potential as enzyme inhibitors. researchgate.net While detailed kinetic studies on 2',3'-dihydrospiro[azetidine-3,1'-indene] analogues are not widely reported, research on other spiro-β-lactams has demonstrated potent inhibitory activity against various enzymes. For example, certain spiro-β-lactams exhibit nanomolar activity against HIV-1 replication, potentially through the inhibition of viral enzymes. nih.govnih.gov Additionally, some spiro-pyrrolidine derivatives have shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase, with IC50 values in the micromolar range. nih.gov
Table 2: Enzyme Inhibition by Spiro-Azetidine and Related Analogues
| Compound Class | Target Enzyme/Process | Inhibition Data | Reference |
| Spiro-β-lactams | HIV-1 Replication | Nanomolar IC50 | nih.gov |
| Spiro-β-lactams | Plasmodium Falciparum (blood stage) | IC50 = 0.267 µM | frontiersin.org |
| Spiro-pyrrolidine derivatives | Acetylcholinesterase (AChE) | IC50 = 1.97 µM | nih.gov |
| Spiro-pyrrolidine derivatives | Butyrylcholinesterase (BChE) | IC50 = 7.08 µM | nih.gov |
This table provides examples of enzyme inhibition by related spirocyclic compounds to highlight the potential of this chemical class.
Cellular-Level Activity and Mechanistic Pathways
The ultimate biological effect of a compound is determined by its activity within a cellular context. This includes its ability to induce cell death, modulate signaling pathways, and interfere with essential cellular processes.
In Vitro Cytotoxicity and Apoptotic Pathway Induction (Mechanistic Focus)
Several studies have highlighted the cytotoxic potential of spiro-azetidine and spiro-indoline derivatives against various cancer cell lines. For example, 3-chloro-1-(o-tolyl)spiro[azetidine-2,3′-indoline]-2′,4-dione displayed significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 22.75 to 25.18 µM. nih.govrsc.org Other spiro[azetidine-2,3'-indole]-2',4(1'H)-dione derivatives have also been evaluated for their anticancer activity, with some compounds showing promising cytotoxicity. researchgate.netscholarsresearchlibrary.com Spiro-pyridine derivatives incorporating an indene (B144670) moiety have also demonstrated potent cytotoxic effects against hepatocellular and colorectal carcinoma cell lines. nih.gov
The mechanism of cytotoxicity for many of these compounds involves the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process involving a cascade of caspase enzymes. The activation of initiator caspases (e.g., caspase-8 and caspase-9) leads to the activation of executioner caspases (e.g., caspase-3), which then cleave a variety of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis. Some spiro-4H-pyran derivatives have been shown to induce pro-apoptotic effects. nih.gov
Table 3: In Vitro Cytotoxicity of Spiro-Azetidine and Spiro-Indoline Analogues
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-chloro-1-(o-tolyl)spiro[azetidine-2,3′-indoline]-2′,4-dione | Breast Cancer | 22.75–25.18 | nih.govrsc.org |
| Spiro[azetidine-2, 3'-indole]-2', 4(1'H)-dione derivative (7g) | Breast Cancer (MDA-MB453, MDA-MB468) | Significant Cytotoxicity | researchgate.netscholarsresearchlibrary.com |
| 1′H-spiro-indene-2,4′-pyridine derivative (5) | Hepatocellular Carcinoma (HepG-2) | 10.58 | nih.gov |
| 1′H-spiro-indene-2,4′-pyridine derivative (5) | Colorectal Carcinoma (Caco-2) | 9.78 | nih.gov |
| Spiro-3-indolin-2-one derivative (6m) | Breast Cancer (MCF7) | 3.597 | nih.gov |
| Spiro-3-indolin-2-one derivative (6j, 6k) | Pancreatic Cancer (PaCa-2) | 8.830 | nih.gov |
This table presents a selection of cytotoxicity data for spiro-azetidine and spiro-indoline analogues against various cancer cell lines.
Modulation of Protein-Protein Interactions (PPIs)
Protein-protein interactions (PPIs) are fundamental to most cellular processes and represent a promising, albeit challenging, class of therapeutic targets. nih.govnih.govyoutube.com The rigid, three-dimensional nature of spirocyclic scaffolds makes them attractive candidates for the design of PPI modulators. The spiro(oxindole-3,3'-pyrrolidine) scaffold, for example, has been investigated as a mimic of the indole (B1671886) ring of tryptophan in the p53 peptide, which binds to a deep hydrophobic pocket in the MDM2 protein. nih.gov The p53-MDM2 interaction is a critical regulator of cell cycle and apoptosis, and its inhibition is a key strategy in cancer therapy.
While direct evidence for the modulation of PPIs by 2',3'-dihydrospiro[azetidine-3,1'-indene] analogues is limited, the broader class of spiro-indoline derivatives has shown potential in this area. The development of molecules that can effectively disrupt or stabilize specific PPIs holds significant therapeutic promise.
Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure and assessing the impact on bioactivity, researchers can identify key pharmacophoric features and guide the design of more potent and selective analogues.
For spiro-β-lactam derivatives, SAR studies have revealed important structural determinants for their anti-HIV and antiplasmodial activities. frontiersin.orgnih.govnih.gov For instance, the presence and nature of ester groups on the spirocyclic core can significantly influence potency. frontiersin.org In a series of spiro-β-lactams, the replacement of a four-membered β-lactam ring with a five-membered γ-lactam ring led to a loss of activity, suggesting that the strained β-lactam core is a crucial requirement for the observed biological effects against HIV and Plasmodium. nih.gov
In the context of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor, the introduction of polar groups was found to improve binding affinity. nih.gov For spiro-pyridine derivatives, the presence of multiple aryl groups was shown to enhance cytotoxic activity against cancer cell lines. nih.gov These examples underscore the importance of systematic structural modifications in the development of spirocyclic compounds with desired biological profiles.
Rational Design Principles for Modulating Specific Biological Activities
The rational design of analogues of 2',3'-Dihydrospiro[azetidine-3,1'-indene] for specific biological activities involves a systematic modification of its core structure to optimize interactions with a biological target. This process is guided by structure-activity relationship (SAR) studies, which correlate changes in molecular structure with resulting biological potency. While direct SAR studies on the 2',3'-Dihydrospiro[azetidine-3,1'-indene] scaffold are limited in published literature, valuable insights can be drawn from closely related spiro[azetidine-2,3'-indoline]-dione derivatives, which have been evaluated for antimicrobial and anticancer activities. nih.govresearchgate.net
Key Principles for Rational Design:
Substitution on the Indene Ring: The aromatic portion of the indene moiety is a prime target for modification. Introducing various substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its binding affinity and selectivity for a target protein. For instance, in studies on spiro[azetidine-2,3'-indoline]-2',4-dione analogues, the introduction of electron-withdrawing groups, such as bromo atoms, at the 5' and 7' positions of the indoline ring was found to significantly enhance antibacterial activity. researchgate.netnih.gov This suggests that creating regions of lower electron density on the indene ring could be a key strategy for developing potent analogues.
Modification of the Azetidine (B1206935) Ring: The nitrogen atom of the azetidine ring provides a crucial handle for chemical modification. Altering the substituent on this nitrogen can impact the molecule's polarity, basicity, and potential for hydrogen bonding. In many heterocyclic drugs, N-alkylation or N-arylation is used to fine-tune pharmacokinetic properties or to introduce new interactions with the target. For example, replacing the N-H with various aryl groups on related spiro-azetidinone systems has been a common strategy to explore new pharmacophoric space. mdpi.com
Bioisosteric Replacement: Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a cornerstone of rational drug design. nih.gov For the 2',3'-Dihydrospiro[azetidine-3,1'-indene] scaffold, one could envision replacing the indene ring with other bicyclic aromatic systems like benzofuran (B130515) or benzothiophene (B83047) to modulate activity or improve metabolic stability. Similarly, the azetidine ring itself can be considered a bioisostere for other small, saturated heterocycles, a strategy that has been validated in the discovery of novel anticancer agents. nih.gov
Stereochemical Control: The spiro carbon atom in the 2',3'-Dihydrospiro[azetidine-3,1'-indene] scaffold is a stereocenter. The synthesis of single enantiomers or diastereomers is critical, as different stereoisomers can exhibit vastly different biological activities and toxicities. The development of asymmetric synthetic methods, such as those using copper(I) catalysis for related spiro[azetidine-3,3'-indoline] systems, is essential for accessing stereochemically pure compounds and enabling a precise evaluation of their interaction with chiral biological targets like enzymes and receptors. nih.gov
A study on spiro[azetidine-2,3'-indole]-2',4(1'H)-dione derivatives demonstrated the potential for these scaffolds as anticancer agents. The data highlights how specific structural features can lead to significant cytotoxic activity against human breast carcinoma cell lines.
Table 1: Cytotoxicity of Spiro[azetidine-indoline] Analogue
| Compound | Structure | Cell Line | IC₅₀ (µg/mL) |
|---|---|---|---|
| Compound 7g | 3-chloro-1-(o-tolyl)spiro[azetidine-2,3'-indoline]-2',4-dione with bromo groups at 5' and 7' positions | MDA-MB453 (Human Breast Carcinoma) | 71.99 |
| Compound 7g | 3-chloro-1-(o-tolyl)spiro[azetidine-2,3'-indoline]-2',4-dione with bromo groups at 5' and 7' positions | MDA-MB468 (Human Breast Carcinoma) | 78.82 |
Data sourced from research on spiro[azetidine-2, 3'-indole]-2', 4(1'H)-dione derivatives. nih.gov
Impact of Spirocyclic Scaffolds on Ligand Efficiency and Molecular Recognition
Spirocyclic scaffolds, such as 2',3'-Dihydrospiro[azetidine-3,1'-indene], offer significant advantages in drug design, particularly concerning ligand efficiency and molecular recognition. Their inherent structural properties can lead to more potent and selective drug candidates.
Three-Dimensionality and "Escaping Flatland": A major advantage of spirocycles is their intrinsic three-dimensionality. beilstein-journals.org Unlike flat, aromatic systems that occupy a limited two-dimensional space, spirocyclic scaffolds project their substituents into a well-defined, three-dimensional arrangement. This allows for more precise and extensive interactions with the complex, contoured binding pockets of biological targets. This departure from "flatland" is a recognized strategy for improving the success rate of drug candidates.
Conformational Rigidity and Entropy: The fusion of two rings through a single spiro-atom imparts significant conformational rigidity to the molecule. Current time information in Le Flore County, US. This pre-organizes the ligand into a specific conformation that may be favorable for binding to its target protein. By reducing the number of rotatable bonds, the entropic penalty upon binding is minimized. When a flexible molecule binds to a target, it loses conformational entropy, which is energetically unfavorable. A rigid molecule has less entropy to lose, potentially leading to a stronger binding affinity.
Improved Ligand Efficiency (LE): Ligand efficiency is a metric used to assess the binding energy of a compound per non-hydrogen atom. It helps in identifying small, efficient fragments that can be grown into potent leads. Spirocyclic scaffolds can improve LE by providing a rigid and structurally novel core that optimally orients binding groups without adding excessive molecular weight. This allows for potent interactions to be achieved with smaller, more "atom-efficient" molecules.
Enhanced Molecular Recognition and Selectivity: The well-defined spatial arrangement of functional groups on a spirocyclic scaffold can lead to highly specific molecular recognition. This can translate into improved selectivity for the intended biological target over off-targets, which is a critical factor in reducing side effects. The ability to fine-tune the orientation of substituents on both the azetidine and indene rings allows for the optimization of multiple contact points within a binding site, enhancing both potency and selectivity.
The influence of structural modifications on biological activity is evident in studies of spiro[azetidine-2,3'-indole]-2',4(1'H)-dione derivatives against various bacterial strains. The minimum inhibitory concentration (MIC) values demonstrate how different substitution patterns affect antibacterial potency.
Table 2: Antibacterial Activity of Spiro[azetidine-indoline] Analogues
| Compound ID | Substituents | Bacterial Strain | MIC (µg/mL) |
|---|---|---|---|
| Ia-e (general finding) | Bromo groups at 5' and 7' positions of indoline | Staphylococcus aureus | 6.25 - 12.5 |
| Ia-e (general finding) | Bromo groups at 5' and 7' positions of indoline | Escherichia coli | 6.25 - 12.5 |
| Ia-e (general finding) | Bromo groups at 5' and 7' positions of indoline | Pseudomonas aeruginosa | 6.25 - 12.5 |
| Other Derivatives | Other substitution patterns | All tested strains | Moderate Activity |
Data is generalized from findings on spiro[azetidine-2,3'-indole]-2',4(1'H)-dione derivatives. nih.gov
Advanced Applications and Future Research Directions for 2 ,3 Dihydrospiro Azetidine 3,1 Indene
Role as Versatile Building Blocks in Complex Organic Synthesis
The 2',3'-Dihydrospiro[azetidine-3,1'-indene] framework serves as a sophisticated building block, offering a rigid, sp³-rich core that is increasingly sought after in modern synthetic chemistry. The strain of the azetidine (B1206935) ring can be harnessed for unique chemical transformations, while the indane moiety provides a stable anchor that can be functionalized to modulate properties. The spirocyclic nature imparts a fixed three-dimensional geometry, which is a desirable trait for molecules designed to interact with specific biological targets. nih.gov
A primary application of the 2',3'-Dihydrospiro[azetidine-3,1'-indene] scaffold is in diversity-oriented synthesis (DOS). beilstein-journals.org DOS aims to generate collections of structurally diverse small molecules for high-throughput screening. nih.govfrontiersin.org The core scaffold of 2',3'-Dihydrospiro[azetidine-3,1'-indene] contains multiple potential points for diversification. The secondary amine of the azetidine ring can be readily functionalized through N-alkylation or N-acylation, while the aromatic ring of the indane moiety can undergo various electrophilic substitution reactions.
By systematically varying the substituents at these positions, large and diverse chemical libraries can be constructed. For instance, a library of spirocyclic azetidines was successfully synthesized for the development of lead-like molecules focused on the central nervous system (CNS). nih.govnih.gov This highlights the potential of such scaffolds in creating focused libraries with desirable physicochemical properties for specific therapeutic areas. The generation of a 1,976-membered library of spirocyclic azetidines has been described, demonstrating the feasibility of applying these core structures to large-scale library synthesis for drug discovery. nih.govnih.gov
Table 1: Potential Diversification Points of 2',3'-Dihydrospiro[azetidine-3,1'-indene]
| Position | Type of Functionalization | Potential Reagents/Reactions |
|---|---|---|
| Azetidine Nitrogen (N-1) | Alkylation, Acylation, Sulfonylation, Reductive Amination | Alkyl halides, Acyl chlorides, Sulfonyl chlorides, Aldehydes/Ketones |
| Indane Aromatic Ring | Electrophilic Aromatic Substitution | Halogenation (NBS, NCS), Nitration (HNO₃/H₂SO₄), Friedel-Crafts Acylation/Alkylation |
The azetidine ring is a feature of several natural products, although its presence is less common than five- or six-membered heterocycles, making its synthesis and incorporation a notable challenge. rsc.orgresearchgate.net The 2',3'-Dihydrospiro[azetidine-3,1'-indene] scaffold can be considered a key intermediate for accessing novel analogues of natural products or entirely new classes of bioactive molecules. Spirocycles, in general, are found in numerous natural products and often contribute significantly to their biological activity.
Furthermore, spirocyclic azetidines are emerging as valuable bioisosteres for more common cyclic amines like piperidine (B6355638) or morpholine (B109124) in drug design. nih.govexlibrisgroup.comnih.gov Replacing a traditional heterocycle with a spiro-azetidine can lock the molecule in a specific bioactive conformation, improve metabolic stability, and provide novel intellectual property. enamine.net For example, analogues of the anesthetic drug Bupivacaine incorporating spirocyclic azetidines were found to be more active and less toxic than the parent drug. nih.gov Similarly, a series of 3,3′-spiro[azetidine]-2-oxo-indoline derivatives were identified as potent inhibitors of the respiratory syncytial virus (RSV). nih.gov These examples underscore the potential of using the 2',3'-Dihydrospiro[azetidine-3,1'-indene] core to generate new therapeutic agents.
Development as Probes for Chemical Biology Studies
Chemical probes are small molecules designed to interact with a specific biological target, enabling the study of its function in a cellular or organismal context. The unique three-dimensional structure and conformational rigidity of the 2',3'-Dihydrospiro[azetidine-3,1'-indene] scaffold make it an excellent starting point for the design of such probes. researchgate.net
Mechanistic probes are designed to elucidate the specific interactions and mechanisms of a biological process. The rigid framework of a spirocycle can reduce the entropic penalty of binding to a target protein, potentially leading to higher affinity and selectivity. nih.gov Photoaffinity labeling is a powerful technique where a photoreactive group is attached to a core scaffold. Upon irradiation, this group forms a covalent bond with the target protein, allowing for its identification. The 2',3'-Dihydrospiro[azetidine-3,1'-indene] scaffold could be decorated with photoreactive groups, such as diazirines, to create probes for mapping protein-ligand interactions. Studies comparing linear versus spirocyclic dialkyldiazirine probes have shown mechanistic differences, highlighting the importance of scaffold design in probe development. rsc.org
The libraries of compounds generated from the 2',3'-Dihydrospiro[azetidine-3,1'-indene] core (as described in 6.1.1) are valuable tools for target identification and validation. In phenotypic screening, these libraries can be tested against cells or organisms to identify compounds that produce a desired effect (e.g., cell death in cancer lines). Once a "hit" compound is identified, it can be used to pull down its biological target, thereby identifying a new protein or pathway that could be therapeutically relevant. Spiro-isatin derivatives, which share a spirocyclic structure with an indole-like moiety, have been synthesized and studied for their potential as anticancer agents, demonstrating the utility of this compound class in identifying new therapeutic targets. uobaghdad.edu.iq
Potential in Materials Science Research and Optoelectronic Applications
The application of spirocyclic structures is not limited to biology and medicine; they also possess significant potential in materials science. The rigid, perpendicular arrangement of the two ring systems in a spiro compound can lead to unique photophysical properties. nih.gov
Recent research has demonstrated that introducing azetidine-containing heterospirocycles into fluorophore scaffolds can significantly enhance their performance. researchgate.net This strategy can improve key properties such as brightness, photostability, and water solubility while maintaining cell permeability. The incorporation of a 2',3'-Dihydrospiro[azetidine-3,1'-indene] unit into a donor-acceptor type fluorophore could insulate the molecule's excited state from external influences and prevent π-π stacking in the solid state, which often quenches fluorescence. nih.gov This makes such compounds promising candidates for the development of advanced materials for optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs), as well as for creating highly stable fluorescent probes for biological imaging. nih.govresearchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 2',3'-Dihydrospiro[azetidine-3,1'-indene] |
| Bupivacaine |
| 3,3′-Spiro[azetidine]-2-oxo-indoline |
| Spiro-isatin |
| Piperidine |
| Morpholine |
Emerging Synthetic Methodologies and Catalytic Systems for Sustainable Production
The synthesis of complex spirocycles like 2',3'-Dihydrospiro[azetidine-3,1'-indene] presents a significant challenge in organic chemistry. However, recent advancements in synthetic methodologies are paving the way for more efficient and sustainable production. While direct synthetic routes to this specific compound are not extensively documented, analogous structures provide insight into potential strategies.
A key area of development is the use of catalytic asymmetric reactions to control the stereochemistry of the spirocenter. For instance, the synthesis of structurally related spiro[azetidine-3,3'-indoline]-2,2'-diones has been achieved through a copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction. nih.govresearchgate.net This method offers a direct pathway to densely functionalized chiral spiro-azetidine systems with high enantioselectivity. nih.govresearchgate.net Such a strategy could foreseeably be adapted for the synthesis of 2',3'-Dihydrospiro[azetidine-3,1'-indene] by utilizing appropriate indene-based precursors.
Another promising approach involves cycloaddition reactions. The 1,3-dipolar cycloaddition of azomethine ylides is a powerful tool for constructing pyrrolidine (B122466) rings and has been successfully applied to create complex dispiro systems. While not directly forming an azetidine ring, the principles of controlling spiro-junctions through cycloadditions are highly relevant.
Furthermore, the development of sustainable catalytic systems is a major focus. These systems aim to replace stoichiometric reagents with catalytic amounts of less toxic and more abundant metals. The use of copper, as seen in the Kinugasa reaction, is a prime example of this trend. nih.govresearchgate.net Future research will likely focus on developing novel catalysts, including organocatalysts and photocatalytic systems, to further enhance the sustainability of spiro-azetidine synthesis. The photochemical synthesis of related 2-oxospiro[azetidine-3,3'-indolines] highlights the potential of light-mediated reactions in accessing these scaffolds.
The table below summarizes emerging synthetic strategies applicable to the synthesis of spiro-azetidine frameworks.
| Synthetic Strategy | Key Features | Potential for Sustainability |
| Copper(I)-Catalyzed Asymmetric Cascade Reactions | High enantioselectivity; formation of multiple bonds in one pot. nih.govresearchgate.net | Use of an earth-abundant metal catalyst. nih.gov |
| Photochemical Cycloadditions | Mild reaction conditions; use of light as a traceless reagent. | Energy-efficient and reduced waste. |
| Diversity-Oriented Synthesis (DOS) | Generation of diverse and complex scaffolds from simple starting materials. nih.gov | Efficient use of chemical resources. nih.gov |
| Acid-Promoted Annulation Reactions | Can be performed as a one-pot reaction to build complex spiro-indene systems. nih.gov | Potential for catalyst recycling and reduced purification steps. nih.gov |
Integration of Data Science, Artificial Intelligence, and Machine Learning in Spirocycle Design and Discovery
The fields of data science, artificial intelligence (AI), and machine learning (ML) are revolutionizing drug discovery and materials science, offering powerful tools for the design and discovery of novel spirocycles like 2',3'-Dihydrospiro[azetidine-3,1'-indene]. spirochem.comnih.gov These computational approaches can significantly accelerate the identification of promising candidates and optimize their properties.
De Novo Design and Generative Models:
Property Prediction and Virtual Screening:
"Augmented Chemist" and Automated Synthesis:
The integration of AI and ML into laboratory workflows is leading to the concept of the "augmented chemist," where scientists are assisted by intelligent algorithms in their decision-making processes. spirochem.com Electronic lab notebooks (ELNs) that capture machine-readable data are crucial for this integration, as they provide the high-quality data needed to train and refine AI models. spirochem.com In the future, AI could not only suggest promising spirocycle candidates but also devise optimal synthetic routes, which could then be executed by automated synthesis platforms.
The following table outlines the key applications of data science and AI in the discovery of spirocycles.
| Application | Description | Impact on Spirocycle Discovery |
| Generative Models | AI algorithms that create novel molecular structures. nih.govharvard.edu | Design of new 2',3'-Dihydrospiro[azetidine-3,1'-indene] derivatives with tailored properties. |
| Predictive Modeling | ML models that predict molecular properties from structure. harvard.edunih.gov | Rapidly assess the potential of virtual compounds, prioritizing synthesis efforts. |
| Virtual Screening | In silico screening of compound libraries against a target. wisc.edu | Efficient identification of potential hits from large chemical spaces. |
| Automated Synthesis Planning | AI-driven retrosynthesis to propose synthetic routes. | Accelerate the synthesis of novel spirocycles. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2',3'-Dihydrospiro[azetidine-3,1'-indene], and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via multicomponent reactions (MCRs) involving precursors like indene derivatives and azetidine rings. For example, ethanol-mediated condensation with aldehydes (e.g., benzaldehyde) under reflux can yield spirocyclic structures. Reaction optimization should include factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to assess interactions between variables . Characterization via -NMR and X-ray crystallography is critical to confirm regioselectivity and spiro-fusion geometry .
Q. How can researchers ensure the structural integrity of 2',3'-Dihydrospiro[azetidine-3,1'-indene] during characterization?
- Methodological Answer : Combine spectroscopic and computational methods:
- NMR : Use -DEPTO and 2D-COSY to resolve overlapping signals in the spirocyclic region.
- X-ray Diffraction : Resolve bond angles and torsional strain at the spiro junction .
- DFT Calculations : Compare experimental IR/Raman spectra with simulated data (e.g., using Gaussian 16) to validate electronic environments .
Q. What safety protocols are recommended for handling spirocyclic azetidine derivatives in lab settings?
- Methodological Answer : Refer to safety data sheets (SDS) for analogous compounds (e.g., N-(1,3-dihydroinden-2-ylidene)hydroxylamine). Key steps include:
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- PPE : Nitrile gloves and goggles to prevent skin/eye contact .
- Waste Disposal : Neutralize acidic byproducts before disposal per institutional guidelines .
Advanced Research Questions
Q. How can computational tools like COMSOL Multiphysics or DFT optimize the synthesis and reactivity of 2',3'-Dihydrospiro[azetidine-3,1'-indene]?
- Methodological Answer :
- Reaction Simulation : Use COMSOL to model heat/mass transfer in reflux setups, identifying hotspots that degrade product stability .
- Transition-State Analysis : Apply DFT (B3LYP/6-31G*) to map energy barriers for spirocyclization, guiding catalyst selection (e.g., Lewis acids) .
- Solvent Screening : Predict solvent effects on reaction kinetics via COSMO-RS simulations .
Q. What experimental design strategies resolve contradictions in reported bioactivity data for spiro-azetidine derivatives?
- Methodological Answer :
- Meta-Analysis : Use PRISMA guidelines to aggregate data from studies with comparable methodologies (e.g., MIC assays against S. aureus). Discrepancies may arise from impurity profiles or assay conditions (pH, inoculum size) .
- Blinded Replication : Reproduce key studies under controlled conditions (e.g., ISO 20776-1 for antimicrobial testing) to isolate variables .
Q. How do steric and electronic effects in 2',3'-Dihydrospiro[azetidine-3,1'-indene] influence its application in asymmetric catalysis?
- Methodological Answer :
- Steric Maps : Generate %V values (via molecular mechanics) to quantify steric hindrance at the azetidine nitrogen.
- Electrostatic Potential Analysis : Identify electron-deficient regions (e.g., sp-hybridized carbons) prone to nucleophilic attack .
- Catalytic Screening : Test enantioselectivity in model reactions (e.g., aldol condensation) using chiral HPLC (Daicel columns) .
Q. What role does the spirocyclic scaffold play in modulating pharmacokinetic properties compared to non-spiro analogs?
- Methodological Answer :
- ADME Prediction : Use SwissADME to compare logP, topological polar surface area (TPSA), and bioavailability scores. The spiro structure often reduces conformational flexibility, enhancing metabolic stability .
- In Vitro Assays : Perform hepatic microsome stability tests (human/rat) to quantify CYP450-mediated degradation .
Data Management & Validation
Q. How can researchers ensure reproducibility in spirocyclic compound synthesis amid conflicting literature protocols?
- Methodological Answer :
- Open Science Practices : Share detailed synthetic procedures via platforms like Zenodo, including raw NMR spectra and chromatograms .
- Error Analysis : Calculate confidence intervals for yield/purity data using triplicate experiments and report standard deviations .
Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in spiro-azetidine derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
